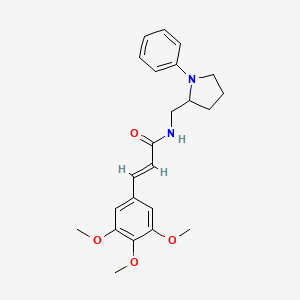

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a 3,4,5-trimethoxyphenyl group conjugated to an (E)-acrylamide scaffold. The nitrogen of the acrylamide is substituted with a (1-phenylpyrrolidin-2-yl)methyl moiety, distinguishing it from other analogs. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with compounds investigated for anticancer, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOBMJVMLPPFK-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:

Formation of the Phenylpyrrolidine Intermediate: This step involves the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions to form the phenylpyrrolidine intermediate.

Synthesis of the Acrylamide Moiety: The acrylamide moiety is synthesized by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the amine. This amine is then reacted with acryloyl chloride to form the acrylamide.

Coupling Reaction: The final step involves coupling the phenylpyrrolidine intermediate with the acrylamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted acrylamides or amides.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that derivatives of acrylamide compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxicity.

A study published in the Journal of Medicinal Chemistry evaluated a series of acrylamide derivatives for their anticancer properties and found that modifications to the acrylamide backbone enhanced efficacy against specific cancer types .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. The presence of methoxy groups may enhance its interaction with microbial membranes, leading to increased permeability and activity against Gram-positive bacteria. Research has indicated that certain thioether compounds exhibit significant antimicrobial activity, supporting the hypothesis that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Methoxy Groups : The three methoxy groups on the phenyl ring are believed to increase lipophilicity, enhancing membrane permeability.

- Pyrrolidine Moiety : The pyrrolidine structure may facilitate interactions with biological targets through hydrogen bonding or π-π stacking interactions.

These features contribute to the compound's overall biological activity and effectiveness.

Anticancer Studies

A notable case study involved evaluating the anticancer effects of related acrylamide compounds against a panel of human tumor cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. Results indicated that these compounds exhibited significant growth inhibition rates across various cancer types .

Antimicrobial Evaluations

In another study focused on antimicrobial properties, researchers found that acrylamide derivatives showed effective inhibition against several pathogenic bacteria. This suggests that this compound could be a candidate for further investigation in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound shares a core structure with other 3,4,5-trimethoxyphenylacrylamides but differs in the substituent on the acrylamide nitrogen. Below is a comparative analysis:

Key Observations :

- The 3,4,5-trimethoxyphenyl group is conserved across analogs and is critical for bioactivity, particularly in antifungal and anticancer contexts .

- The pyrrolidine-phenyl substituent in the target compound may enhance lipophilicity and binding to hydrophobic targets compared to indole or phthalimide analogs.

Key Observations :

- Methoxy groups are critical: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., YLT26, TG6-10-1) show enhanced bioactivity compared to mono- or dimethoxy analogs .

- Substituent flexibility : Indole and phthalimide groups () confer divergent activities (e.g., receptor antagonism vs. enzyme inhibition).

Biological Activity

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, identified by its CAS number 1798411-93-4, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H28N2O4

- Molecular Weight : 396.5 g/mol

The compound features a pyrrolidine ring and a trimethoxyphenyl group, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Protein-Tyrosine Kinase Activity : The compound may influence non-receptor protein-tyrosine kinases involved in cellular processes such as migration, adhesion, and proliferation .

- Signal Transduction : It is hypothesized to modulate signaling pathways related to growth factors and integrin signaling, which are crucial for cell development and function .

Neuroprotective Effects

Compounds with similar structural motifs have been investigated for neuroprotective effects. They may promote neuronal survival and differentiation, potentially benefiting conditions like neurodegeneration .

Case Studies and Research Findings

- In Vitro Studies : Research involving derivatives of this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies showed that modifications in the phenyl ring can enhance activity against breast cancer cells.

- In Vivo Studies : Animal models have indicated that compounds with similar structures can reduce tumor size and improve survival rates when administered at specific dosages .

Toxicity and Safety Profile

The toxicity profile of this compound is not well-documented; however, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Predictive models suggest low acute toxicity but require further empirical validation .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with high purity?

- Methodology :

- Step 1 : Start with 3,4,5-trimethoxybenzaldehyde and malonic acid in pyridine with piperidine under reflux to form the trans-cinnamic acid intermediate .

- Step 2 : Couple the acid with (1-phenylpyrrolidin-2-yl)methylamine using EDCI/HOBt in DMF at 0°C to form the acrylamide bond .

- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by HPLC (70% methanol/water + 0.5% H₃PO₄) for purity >98% .

- Validation : Confirm structure via ¹H/¹³C NMR (δ 7.5–6.5 ppm for aromatic protons, δ 166–168 ppm for carbonyl) and HRMS (theoretical vs. observed mass error <2 ppm) .

Q. How can researchers verify the geometric isomerism (E/Z) of this acrylamide derivative?

- Methodology :

- NMR Analysis : The coupling constant (J) of the α,β-unsaturated carbonyl system in ¹H NMR: J = 15.6–16.0 Hz confirms the E-configuration .

- HPLC Retention Time : Compare with synthetic Z-isomer standards; E-isomers typically elute earlier due to reduced polarity .

- X-ray Crystallography (if feasible): Resolve spatial arrangement of substituents around the double bond .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., CYP450 metabolism) to identify rapid degradation in vivo .

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .

- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and sustained release .

Q. How does the substitution pattern on the pyrrolidine and trimethoxyphenyl moieties influence target binding affinity?

- Methodology :

- SAR Studies : Synthesize analogs with:

- Varied substituents on the pyrrolidine ring (e.g., methyl, fluoro).

- Modified methoxy groups (e.g., ethoxy, hydroxyl) on the phenyl ring .

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin, kinases). Prioritize analogs with ΔG < -8 kcal/mol .

- In Vitro Validation : Test top candidates in cell-based assays (e.g., IC₅₀ in MCF-7 breast cancer cells) .

Q. What analytical techniques are critical for detecting degradation products under stressed stability conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic hydrolysis .

- LC-HRMS : Identify degradants via exact mass matching (error <5 ppm) and fragment ion analysis .

- Toxicological Screening : Assess degradants for genotoxicity (Ames test) and cytotoxicity (HEK293 cell viability) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for off-target effects in kinase inhibition assays?

- Methodology :

- Panel Screening : Test the compound against a kinase panel (e.g., 100+ kinases at 1 µM) to identify off-target hits .

- Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). Prioritize compounds with SI >10 .

- Cellular Context : Validate in physiologically relevant models (e.g., 3D tumor spheroids) to mimic in vivo complexity .

Q. What statistical approaches are recommended for reconciling contradictory cytotoxicity data across multiple cell lines?

- Methodology :

- Multivariate Analysis : Use PCA to identify confounding variables (e.g., cell line-specific expression of ABC transporters) .

- Meta-Analysis : Aggregate data from ≥3 independent studies; apply random-effects models to estimate pooled IC₅₀ .

- Mechanistic Follow-Up : Perform RNA-seq on resistant vs. sensitive lines to pinpoint resistance pathways .

Structural & Mechanistic Insights

Q. What evidence supports the role of the trimethoxyphenyl group in microtubule disruption?

- Key Findings :

- The 3,4,5-trimethoxyphenyl moiety mimics colchicine’s binding to β-tubulin, inducing mitotic arrest .

- Mutagenesis Studies : Tubulin mutants (T179A, D251N) reduce compound binding by >50% .

- ROS Induction : Trimethoxy substitution enhances ROS production via mitochondrial depolarization (JC-1 assay) .

Q. How can researchers differentiate apoptosis from necroptosis in compound-treated cells?

- Methodology :

- Flow Cytometry : Use Annexin V-FITC/PI staining (apoptosis) vs. RIP1/RIP3 inhibitors (necroptosis) .

- Western Blotting : Monitor caspase-3 cleavage (apoptosis) vs. MLKL phosphorylation (necroptosis) .

- Metabolic Profiling : Apoptotic cells show ATP depletion, while necroptotic cells maintain ATP levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.